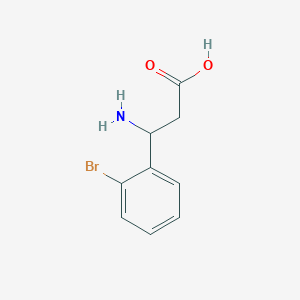

3-Amino-3-(2-bromophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETRFEPZCAGEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345316 | |

| Record name | 3-amino-3-(2-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-48-7 | |

| Record name | 3-amino-3-(2-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-3-Amino-3-(2-bromophenyl)propanoic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(2-bromophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including a stereocenter at the β-position and a bromine-substituted phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core properties, synthetic methodologies, and biological significance of (R)-3-Amino-3-(2-bromophenyl)propanoic acid, with a particular focus on its role in the development of modulators for the dopamine D1 receptor.

Core Properties of (R)-3-Amino-3-(2-bromophenyl)propanoic Acid

The physicochemical properties of (R)-3-Amino-3-(2-bromophenyl)propanoic acid are crucial for its application in drug design and synthesis. While extensive experimental data for this specific enantiomer is not widely available in the public domain, a combination of computed data and information from suppliers provides a solid foundation for its characterization.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1][2] |

| Molecular Weight | 244.09 g/mol | PubChem[1][2] |

| Appearance | White powder | Chem-Impex[3] |

| Optical Rotation | [a]D²⁵ = +30 ± 2º (c=1 in 0.5 N NaOH) | Chem-Impex[3] |

| Purity | ≥ 98% (NMR) | Chem-Impex[3] |

| Melting Point | Not available for the (R)-enantiomer. 98-102 °C for 3-(2-Bromophenyl)propionic acid (racemic or unspecified). | Sigma-Aldrich |

| Boiling Point | Not available | American Elements[4] |

| Solubility | Not available | American Elements[4] |

Computed Properties

| Property | Value | Source |

| XLogP3 | -1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 242.98949 g/mol | PubChem[1] |

| Monoisotopic Mass | 242.98949 g/mol | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Experimental Protocols

General Approaches to Asymmetric Synthesis of β-Amino Acids

Researchers can employ several strategies to achieve the enantioselective synthesis of the target molecule:

-

Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of 3-Amino-3-(2-bromophenyl)propanoic acid, followed by separation of the enantiomers.

-

Methodology: The racemic β-amino acid can be reacted with a chiral resolving agent (e.g., a chiral amine or acid) to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the desired (R)-enantiomer. Chiral chromatography is another powerful technique for the separation of enantiomers.[5][6]

-

-

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral β-aminoacrylate precursor using a chiral catalyst.

-

Methodology: A suitable β-aminoacrylate can be synthesized from 2-bromobenzaldehyde. The subsequent asymmetric hydrogenation is carried out using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand (e.g., BINAP, DuPhos). The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

-

-

Enzymatic Kinetic Resolution: ω-Transaminases are powerful biocatalysts for the enantioselective synthesis of chiral amines and amino acids.[7]

-

Methodology: A racemic mixture of this compound can be subjected to an ω-transaminase that selectively deaminates the (S)-enantiomer, leaving the desired (R)-enantiomer untouched. Alternatively, a prochiral ketone precursor can be asymmetrically aminated using an (R)-selective ω-transaminase.[7]

-

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and purification of an enantiomerically pure β-amino acid, adaptable for the production of (R)-3-Amino-3-(2-bromophenyl)propanoic acid.

Caption: General workflow for asymmetric synthesis.

Biological Significance and Therapeutic Applications

(R)-3-Amino-3-(2-bromophenyl)propanoic acid serves as a critical chiral building block in the synthesis of pharmacologically active molecules, most notably as a precursor to positive allosteric modulators (PAMs) of the dopamine D1 receptor (D1R).

Role in Dopamine D1 Receptor Modulation

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in motor control, learning, memory, and reward pathways. Dysregulation of D1R signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and cognitive impairments. D1R PAMs are a promising therapeutic strategy as they do not directly activate the receptor but rather enhance the physiological signaling of dopamine, potentially offering a more nuanced and safer pharmacological profile compared to direct agonists.

Dopamine D1 Receptor Signaling Pathway

Upon binding of dopamine, the D1 receptor, which is coupled to a stimulatory G-protein (Gs/olf), activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of neuronal excitability and gene expression.[8][9][10][11]

Caption: Dopamine D1 receptor signaling cascade.

Experimental Protocol for Assessing D1R PAM Activity

A common and robust method to assess the activity of D1R PAMs is the cAMP accumulation assay. This assay quantifies the potentiation of dopamine-induced cAMP production in cells expressing the D1 receptor.

Objective: To determine if a test compound acts as a positive allosteric modulator of the dopamine D1 receptor.

Principle: D1R activation by an agonist (dopamine) stimulates adenylyl cyclase to produce cAMP. A PAM will enhance this response, leading to a leftward shift and/or an increase in the maximum of the dopamine dose-response curve for cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the human D1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Dopamine hydrochloride (agonist).

-

Test compound (putative PAM).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Seeding: Seed the D1R-expressing cells into 384-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and dopamine in assay buffer.

-

Assay: a. Remove the culture medium from the cells and add assay buffer. b. Add the test compound at various concentrations (or vehicle control) to the wells and incubate for a specified time (e.g., 15-30 minutes). c. Add dopamine at various concentrations to the wells and incubate for another specified time (e.g., 30-60 minutes).

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: a. Plot the cAMP concentration against the log of the dopamine concentration for each concentration of the test compound. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for dopamine in the presence and absence of the test compound. c. A significant decrease in the EC₅₀ value and/or an increase in the Emax value for dopamine in the presence of the test compound indicates positive allosteric modulation.

Experimental Workflow for D1R PAM Screening

The following diagram illustrates a typical workflow for the screening and characterization of D1R PAMs.

Caption: Workflow for D1R PAM screening.

Conclusion

References

- 1. This compound | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 7046951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of (S)-3-Amino-3-(2-bromophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (S)-3-Amino-3-(2-bromophenyl)propanoic acid, a chiral β-amino acid with significant potential in medicinal chemistry and drug development. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients.[1] This document outlines the primary synthetic strategies, provides detailed experimental protocols adapted from established methodologies for analogous compounds, and presents relevant data in a structured format.

Core Synthetic Strategies

The synthesis of (S)-3-Amino-3-(2-bromophenyl)propanoic acid can be approached through two primary routes:

-

Racemic Synthesis followed by Chiral Resolution: This is a classical and often practical approach where the racemic mixture of 3-Amino-3-(2-bromophenyl)propanoic acid is first synthesized, followed by the separation of the desired (S)-enantiomer. A common method for the initial racemic synthesis is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia.[2][3][4] The subsequent resolution can be achieved through various techniques, including enzymatic methods.[2]

-

Asymmetric Synthesis: This more direct approach aims to selectively produce the (S)-enantiomer from the outset, often employing chiral catalysts or auxiliaries. A notable method in this category is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a β-amino acid precursor.[5][6][7]

Experimental Protocols

The following experimental protocols are adapted from established and widely cited procedures for the synthesis of structurally similar β-amino acids.

Protocol 1: One-Pot Synthesis of Racemic this compound

This protocol is based on the general method for the synthesis of 3-amino-3-arylpropanoic acids.[3][4]

Reaction Scheme:

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rhodium-catalyzed asymmetric addition of arylboronic acids to beta-phthaliminoacrylate esters toward the synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

3-Amino-3-(2-bromophenyl)propanoic acid CAS number

An In-depth Technical Guide to 3-Amino-3-(2-bromophenyl)propanoic acid

This guide provides a comprehensive overview of this compound, a synthetic β-amino acid derivative crucial for research and development in peptide synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is a non-proteinogenic amino acid characterized by a bromine atom on the ortho position of the phenyl ring. This feature is pivotal for its utility in chemical synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 117391-48-7 (for racemic mixture)[1][2] |

| (S)-Enantiomer CAS | 275826-34-1 |

| Molecular Formula | C₉H₁₀BrNO₂[1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)Br[1] |

| InChI Key | OETRFEPZCAGEMK-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 244.09 g/mol [1][2] | PubChem |

| XLogP3 | -1.3 | Computed by PubChem[1] |

| Hydrogen Bond Donors | 2 | Computed by PubChem[1] |

| Hydrogen Bond Acceptors | 3 | Computed by PubChem[1] |

| Rotatable Bond Count | 3 | Computed by PubChem[1] |

| Exact Mass | 242.98949 Da | Computed by PubChem[1] |

| Melting Point | Data not available | American Elements[3] |

| Solubility | Data not available | American Elements[3] |

Spectroscopic Data: While detailed spectral data is not readily available in published literature, GC-MS data indicates major fragments (m/z) at 184 and 186, corresponding to the loss of the carboxyl and amino groups, with the isotopic pattern characteristic of a bromine-containing compound.[1] 1H NMR spectral data is available through commercial suppliers but not detailed in scientific literature.[1]

Synthesis Protocols

The synthesis of this compound can be approached through both chemical and enzymatic methods. Asymmetric synthesis is crucial for its application in drug development, yielding specific enantiomers.

Proposed General Chemical Synthesis (Racemic)

A specific, detailed protocol for the direct synthesis of racemic this compound is not prominently available in peer-reviewed journals. However, a general one-pot synthesis for 3-amino-3-arylpropanoic acids can be adapted.[4] This typically involves the reaction of 2-bromobenzaldehyde with malonic acid and an ammonia source.

Hypothetical Experimental Protocol (Adapted from general methods):

-

Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent like ethanol, add ammonium acetate (2 equivalents).

-

Reaction Execution: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield this compound.

Asymmetric Enzymatic Synthesis of (R)-enantiomer

A highly specific and scalable method for the synthesis of the (R)-enantiomer has been demonstrated using a co-immobilized multienzyme system. This biocatalytic cascade reaction offers high enantioselectivity.

Experimental Protocol: Enzymatic Synthesis of (R)-3-Amino-3-(2-bromophenyl)propanoic acid

-

Enzyme System: A triple-enzyme system is used, comprising D-amino acid aminotransaminase (DAAT), D-lactate dehydrogenase (D-LDH), and formate dehydrogenase (FDH), co-immobilized on polymer beads.

-

Reaction Mixture: A buffered solution (pH 7.5) is prepared containing the substrate, 3-(2-bromophenyl)-2-oxopropionic acid, along with D-alanine, ammonium formate, and the cofactor NAD⁺.

-

Biocatalytic Conversion: The immobilized enzymes are added to the reaction mixture. The reaction proceeds at a controlled temperature (e.g., 30°C) with mixing for approximately 15 hours.

-

Product Isolation: Upon reaction completion, the immobilized enzymes are recovered by filtration for reuse. The product is isolated from the filtrate, typically through crystallization by adjusting the pH, followed by washing and drying. This method has been shown to produce the desired (R)-amino acid with high purity (>99%) and enantiomeric excess (99.0%).

Caption: Workflow of the multienzyme cascade for (R)-enantiomer synthesis.

Applications in Research and Drug Development

The primary application of this compound and its derivatives is as a specialized building block in the synthesis of peptides and other complex organic molecules.

Peptide Synthesis

The Fmoc-protected (S)-enantiomer, Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic acid, is a key reagent in modern Solid-Phase Peptide Synthesis (SPPS).[5]

-

Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amino terminus, allowing for controlled, sequential addition of amino acids to a growing peptide chain.[5] It is readily removed under mild basic conditions, which preserves acid-labile side-chain protecting groups.[5]

-

Structural Modification: Incorporation of this β-amino acid into a peptide sequence can induce specific secondary structures, such as turns and helices, influencing the peptide's conformation and biological activity.

Caption: General workflow for Solid-Phase Peptide Synthesis using the Fmoc-protected amino acid.

Medicinal Chemistry and Drug Discovery

This compound is a valuable scaffold in medicinal chemistry, particularly for developing treatments for neurological disorders and inflammatory conditions.[6]

-

Pharmacophore Element: The precise three-dimensional structure of its chiral forms allows for the design of molecules that can interact with specific biological targets like receptors or enzymes in the central nervous system.[6]

-

Chemical Handle for Derivatization: The 2-bromophenyl group is a key feature, serving as a reactive "handle." The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This enables medicinal chemists to attach diverse chemical fragments to the core structure, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

Caption: Use of the bromophenyl group as a handle for chemical modification.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-Amino-3-(2-bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Amino-3-(2-bromophenyl)propanoic acid. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to the neuropsychotropic drug phenibut and other halogenated β-phenyl-γ-aminobutyric acid analogs provides a strong basis for predicting its pharmacological profile. This document will explore its potential as a modulator of the GABAergic system, summarize relevant structure-activity relationships, and propose experimental workflows for its further investigation.

Introduction

This compound is a halogenated derivative of β-phenyl-γ-aminobutyric acid and a close structural analog of phenibut. Phenibut is a known central nervous system depressant with anxiolytic and nootropic effects, primarily acting as a GABA-B receptor agonist and to a lesser extent, as a ligand for the α2-δ subunit of voltage-dependent calcium channels.[1][2] The introduction of a bromine atom at the ortho position of the phenyl ring in this compound is expected to modulate its pharmacokinetic and pharmacodynamic properties. This guide will synthesize the available information on related compounds to build a predictive profile of its biological activity.

Predicted Biological Activity and Mechanism of Action

Based on the pharmacology of its analogs, this compound is hypothesized to primarily interact with the GABAergic system.

GABA-B Receptor Modulation

The primary molecular target for phenibut and its analogs is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA).[1][3] It is plausible that this compound also acts on this receptor. A study on the chloro-analog, 3-amino-3-(4-chlorophenyl)propanoic acid, demonstrated weak antagonist activity at GABA-B receptors. This suggests that the bromo-substituted compound might also exhibit modulatory effects, either as a weak agonist, partial agonist, or antagonist at the GABA-B receptor.

Interaction with Voltage-Dependent Calcium Channels (VDCCs)

Some analogs of phenibut also show affinity for the α2-δ subunit of voltage-dependent calcium channels.[4] This interaction contributes to the overall pharmacological profile, including potential analgesic and anxiolytic effects. It is therefore a secondary target of interest for this compound.

Quantitative Data Summary (Predictive)

Direct quantitative biological data for this compound is not currently available in the literature. The following table provides a comparative summary of the binding affinities of the parent compound, phenibut, and its key analogs to extrapolate the potential activity of the target compound.

| Compound | Target | Affinity (Ki in µM) | Activity | Reference |

| (R)-Phenibut | GABA-B Receptor | 92 ± 3 | Agonist | [5] |

| Racemic Phenibut | GABA-B Receptor | 177 ± 2 | Agonist | [5] |

| Baclofen | GABA-B Receptor | 6.0 ± 1 | Agonist | [5] |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor | - | Weak Antagonist | - |

Note: The activity of 3-Amino-3-(4-chlorophenyl)propanoic acid was reported qualitatively and no Ki value is available.

Proposed Experimental Protocols

To elucidate the precise biological activity of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for GABA-B Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue.

-

Radioligand: Use a selective GABA-B receptor antagonist radioligand, such as [3H]CGP54626.

-

Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or a known reference compound (e.g., baclofen).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[3]

Functional Assay for GABA-B Receptor Activity

Objective: To characterize the functional activity (agonist, antagonist, or partial agonist) of this compound at the GABA-B receptor.

Methodology:

-

Cell Line: Use a cell line stably expressing the human GABA-B1 and GABA-B2 receptor subunits (e.g., HEK293 or CHO cells).

-

Assay Principle: Measure the downstream signaling of GABA-B receptor activation, typically by quantifying changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay (e.g., HTRF or ELISA). GABA-B receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

-

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.

-

To test for antagonist activity, co-incubate the cells with a known GABA-B agonist (e.g., GABA or baclofen) and the test compound.

-

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Proposed Signaling Pathway

Caption: Hypothesized GABA-B receptor signaling pathway for this compound.

Experimental Workflow

Caption: Proposed experimental workflow for characterizing the biological activity.

Conclusion

While direct experimental evidence remains to be established, the structural analogy of this compound to phenibut and other halogenated analogs strongly suggests a potential interaction with the GABA-B receptor and possibly voltage-dependent calcium channels. The ortho-bromo substitution on the phenyl ring is a key structural feature that likely influences its potency and selectivity. The experimental protocols and workflows outlined in this guide provide a clear path for the comprehensive evaluation of its biological activity and therapeutic potential. Further research into this compound is warranted to explore its promise in the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(2-bromophenyl)propanoic Acid Derivatives and Analogs for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2-bromophenyl)propanoic acid and its analogs represent a versatile scaffold in medicinal chemistry, serving as crucial building blocks for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of these derivatives. It focuses on two prominent classes of analogs: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibiting potent antimicrobial and anticancer activities, and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising anticancer agents targeting SIRT2 and EGFR. This document furnishes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

The Core Scaffold: this compound

This compound is a non-proteinogenic β-amino acid characterized by a bromine-substituted phenyl ring. This structural feature imparts unique chemical properties that are highly advantageous in synthetic and medicinal chemistry.

The chiral nature of this compound is of particular significance. The (R)-enantiomer, (R)-3-Amino-3-(2-bromophenyl)propionic acid, is a key building block in the synthesis of novel drug candidates targeting neurological disorders such as Parkinson's and Alzheimer's disease, as well as inflammatory conditions[1]. Its specific stereochemistry allows for the precise design of molecules that can interact with specific biological targets, leading to enhanced efficacy and reduced off-target effects[1].

The (S)-enantiomer, when protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, i.e., Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic acid, is an indispensable reagent in modern solid-phase peptide synthesis (SPPS)[2]. The bromophenyl moiety serves as a versatile handle for post-synthetic modifications through various cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the creation of complex peptides and peptidomimetics with tailored biological activities[2].

While the intrinsic biological activity of this compound is not extensively documented, its primary value lies in its role as a foundational element for the construction of more complex and potent therapeutic agents.

Analogs with Antimicrobial and Antifungal Activity: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have demonstrated significant, structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and Candida auris[3][4].

Synthesis

The synthesis of these derivatives generally involves the reaction of 4-aminophenol with acrylic acid or its esters to form the N-(4-hydroxyphenyl)-β-alanine core structure. This is followed by functionalization, often through the generation of hydrazides and subsequent condensation with various aldehydes and ketones to produce a library of hydrazone derivatives[4]. A general synthetic workflow is depicted below.

Caption: Synthetic and screening workflow for antimicrobial 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Biological Activity

The antimicrobial and antifungal activities of these derivatives are typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various pathogens. The data reveals that the nature of the substituent on the hydrazone moiety plays a crucial role in the observed activity.

Table 1: Antimicrobial and Antifungal Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL) [3]

| Compound | Substituent | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | C. auris |

| 14 | Thiophene | 8 | 2 | >64 | >64 | 8 |

| 15 | 5-Nitrothiophene | 1 | 0.5 | 8 | 16 | 8 |

| 16 | 5-Nitrofuran | 2 | 1 | 16 | 32 | 8 |

| 17 | Dimethylpyrrole | 32 | 16 | >64 | >64 | 16 |

Experimental Protocols

-

A mixture of N-(4-hydroxyphenyl)-β-alanine methyl ester (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 6-8 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazide.

-

To a solution of N-(4-hydroxyphenyl)-β-alanine hydrazide (10 mmol) in ethanol (50 mL), the respective aldehyde or ketone (11 mmol) and a catalytic amount of glacial acetic acid are added.

-

The mixture is refluxed for 4-6 hours.

-

The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi) is added to each well.

-

The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Analogs with Anticancer Activity: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives

Another class of promising analogs is the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which have been identified as potent anticancer agents. These compounds have shown significant antiproliferative activity against human lung adenocarcinoma (A549) cells, with some derivatives exhibiting greater potency than the standard chemotherapeutic agent, cisplatin[5]. Their mechanism of action is proposed to involve the inhibition of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR)[5].

Biological Activity

The anticancer activity of these derivatives was assessed by determining their half-maximal inhibitory concentration (IC50) against the A549 cell line. The structure-activity relationship (SAR) studies revealed that the presence of an oxime moiety significantly enhances the antiproliferative activity[5].

Table 2: Anticancer Activity of Selected 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives against A549 Cells [5]

| Compound | Key Structural Feature | IC50 (µM) |

| 21 | Hydroxyimino (-C=NOH) | 5.42 |

| 22 | Hydroxyimino (-C=NOH) | 2.47 |

| 25 | Carbohydrazide | 8.05 |

| 26 | Carbohydrazide | 25.4 |

| Cisplatin | Reference Drug | 11.71 |

Proposed Signaling Pathways

The anticancer effects of these compounds are believed to be mediated through the inhibition of SIRT2 and EGFR signaling pathways, which are crucial for cancer cell proliferation, survival, and migration.

Caption: Inhibition of EGFR and SIRT2 signaling by the propanoic acid derivatives.

Experimental Protocols

-

The synthesis starts with the reaction of 3-((4-acetylphenyl)amino)propanoic acid with potassium thiocyanate in acetic acid to form a thioxotetrahydropyrimidinone intermediate.

-

This intermediate is then reacted with a substituted phenacyl bromide in acetone to yield the corresponding 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid.

-

Further modifications, such as esterification, oximation, and hydrazinolysis, are carried out to generate a library of derivatives.

-

A549 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.

-

Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

This compound serves as a valuable and versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in diverse therapeutic areas, including infectious diseases and oncology. The 3-((4-hydroxyphenyl)amino)propanoic acid analogs are promising candidates for the development of new antimicrobial and antifungal drugs to combat multidrug-resistant pathogens. Furthermore, the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have emerged as potent anticancer agents with a clear mechanism of action involving the inhibition of key signaling pathways. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to further explore and optimize these promising chemical scaffolds in their drug discovery and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Amino-3-(2-bromophenyl)propanoic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of novel chemical entities is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 3-Amino-3-(2-bromophenyl)propanoic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound is a substituted β-amino acid. The presence of the bromine atom on the phenyl ring and the amino acid backbone makes it a versatile building block for the synthesis of more complex molecules, including peptides and other pharmacologically active agents. Accurate spectroscopic data is crucial for its identification, purity assessment, and the elucidation of its structural features.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data:

While a detailed, publicly available ¹H NMR spectrum with assigned chemical shifts, multiplicities, and coupling constants for this compound is not available at this time, general expectations for the proton signals can be predicted based on its structure. The spectrum would likely show complex multiplets for the aromatic protons, a multiplet for the methine proton adjacent to the amino and phenyl groups, and a multiplet for the methylene protons of the propanoic acid chain. The acidic proton of the carboxylic acid and the protons of the amino group may appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR Data:

Similarly, a dedicated ¹³C NMR spectrum for this compound is not found in readily accessible databases. Based on the structure, one would expect to observe distinct signals for the carboxyl carbon, the two aliphatic carbons, and the six aromatic carbons, with the carbon bearing the bromine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and various C-H and C-C stretching and bending vibrations from the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass Analyzer | Key Fragments (m/z) |

| GC-MS | Not Specified | Not Specified | 184, 186, 122[1] |

The fragments at m/z 184 and 186 likely correspond to the [M-COOH-NH2]+ fragment, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte protons.

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Mass Spectrometry (GC-MS)

-

Sample Preparation: For GC-MS analysis, the amino acid may need to be derivatized to increase its volatility. A common method involves esterification of the carboxylic acid group followed by acylation of the amino group.

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio in the mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Solubility Profile of 3-Amino-3-(2-bromophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Amino-3-(2-bromophenyl)propanoic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document synthesizes qualitative information, data from closely related structural analogs, and established methodologies for solubility determination to offer a comprehensive resource for laboratory professionals.

Physicochemical Properties

This compound, with the CAS Number 117391-48-7, possesses a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of approximately 244.09 g/mol .[1][2] Its structure, featuring both a hydrophilic amino acid backbone and a lipophilic bromophenyl group, suggests a solubility profile that is dependent on the polarity of the solvent. While some sources describe the compound as "soluble" in water, this is a qualitative assessment.[3] The presence of the bromophenyl group is likely to reduce aqueous solubility compared to simpler amino acids like alanine.

Solubility Data

| Solvent | Temperature (°C) | Concentration (mg/mL) | Molar Concentration (mM) | Method |

| Water | Not Specified | 15.38 | 63.01 | Ultrasonic and pH adjustment to 3 with HCl |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 | 20.48 | Ultrasonic |

Note: This data is for 3-Bromo-L-phenylalanine and should be considered as an estimate for this compound.[4] It is strongly recommended to determine the precise solubility for the target compound experimentally.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in various solvents. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary, especially for HPLC analysis.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The solution should have visible undissolved solid at the bottom.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification:

-

HPLC Method: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

-

UV-Vis Spectrophotometry Method: If the compound has a suitable chromophore, dilute the filtered supernatant with the respective solvent and measure its absorbance at the wavelength of maximum absorption (λmax). Calculate the concentration using a standard calibration curve.

-

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

A Technical Guide to the Chiral Resolution of 3-Amino-3-(2-bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 3-Amino-3-(2-bromophenyl)propanoic acid, a crucial process for the development of enantiomerically pure pharmaceutical agents. The guide details three primary strategies: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).

Introduction

The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even exerting undesirable side effects. Consequently, the separation of enantiomers, known as chiral resolution, is a critical step in drug discovery and development. This compound possesses a stereocenter at the C3 position, and the isolation of its individual (R)- and (S)-enantiomers is essential for pharmacological evaluation and subsequent clinical applications. This guide presents detailed experimental protocols and comparative data for the effective resolution of this compound.

Classical Chemical Resolution via Diastereomeric Salt Formation

Classical resolution remains a widely used and scalable method for separating enantiomers. It involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol

Resolving Agent: (R)-(-)-Mandelic Acid

-

Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or a methanol/water mixture, at an elevated temperature to achieve complete dissolution.

-

Add a solution of (R)-(-)-mandelic acid (0.5 - 1.0 eq) in the same solvent to the amino acid solution.

-

Slowly cool the mixture to room temperature and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

Dry the crystals under vacuum.

-

-

Liberation of the Enantiomerically Enriched Amino Acid:

-

Suspend the isolated diastereomeric salt in water.

-

Adjust the pH to approximately 1-2 with a strong acid (e.g., HCl) to protonate the amino acid and deprotonate the mandelic acid, making the mandelic acid more soluble in an organic solvent.

-

Extract the mandelic acid with an organic solvent (e.g., ethyl acetate).

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the enantiomerically enriched this compound.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Determination of Enantiomeric Excess (ee):

-

Analyze the enantiomeric purity of the obtained amino acid using chiral HPLC (see Section 4).

-

Data Presentation

Table 1: Hypothetical Data for Classical Resolution with (R)-(-)-Mandelic Acid

| Resolving Agent | Solvent | Molar Ratio (Amino Acid:Resolving Agent) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Liberated Amino Acid (%) |

| (R)-(-)-Mandelic Acid | Methanol | 1:0.8 | 35 | >95% (S)-enantiomer |

| (R)-(-)-Mandelic Acid | Ethanol/Water (9:1) | 1:1 | 42 | >98% (S)-enantiomer |

| (S)-(+)-Mandelic Acid | Methanol | 1:0.8 | 33 | >95% (R)-enantiomer |

Note: The data in this table is representative and based on typical resolutions of similar amino acids. Actual results may vary depending on the precise experimental conditions.

Logical Workflow

Caption: Workflow for Classical Chiral Resolution.

Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For β-amino acids, this often involves the hydrolysis of their corresponding esters.

Experimental Protocol

Enzyme: Candida antarctica Lipase B (CALB)

-

Esterification of the Racemic Amino Acid:

-

Convert the racemic this compound to its corresponding ethyl or methyl ester using standard esterification methods (e.g., reaction with ethanol/thionyl chloride).

-

-

Enzymatic Hydrolysis:

-

Suspend the racemic amino acid ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Add the immobilized lipase (Candida antarctica Lipase B is a common choice for resolving β-amino esters) to the suspension.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

-

-

Separation of Products:

-

Filter off the immobilized enzyme for reuse.

-

Extract the unreacted ester with an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer to precipitate the enantiomerically enriched amino acid.

-

Collect the precipitated acid by filtration.

-

-

Hydrolysis of the Enriched Ester:

-

Hydrolyze the recovered enantiomerically enriched ester (e.g., using aqueous HCl) to obtain the other enantiomer of the amino acid.

-

Data Presentation

Table 2: Representative Data for Enzymatic Resolution of this compound Ethyl Ester

| Enzyme | Substrate | Solvent System | Temperature (°C) | Conversion (%) | ee of Unreacted Ester (%) | ee of Product Acid (%) |

| Candida antarctica Lipase B | Ethyl Ester | Phosphate Buffer (pH 7.0) | 40 | 50 | >99 (R)-Ester | >99 (S)-Acid |

| Pseudomonas cepacia Lipase | Methyl Ester | Toluene/Water (biphasic) | 35 | 48 | >98 (R)-Ester | >95 (S)-Acid |

Note: This data is illustrative and based on the known selectivity of these enzymes for similar substrates.

Experimental Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A method developed for the closely related β-amino-β-(4-bromophenyl) propionic acid can be adapted for the 2-bromo isomer.

Experimental Protocol

Column: (R,R) Whelk-O1

-

Sample Preparation:

-

Dissolve the racemic or enantiomerically enriched this compound in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: (R,R) Whelk-O1 (or a similar Pirkle-type column)

-

Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). The composition can be optimized to achieve the best resolution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Temperature: 25 °C

-

-

Injection and Analysis:

-

Inject 10-20 µL of the sample solution.

-

Record the chromatogram and determine the retention times and peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

-

Data Presentation

Table 3: Typical HPLC Parameters and Expected Results for the Resolution of this compound

| Parameter | Value |

| Column | (R,R) Whelk-O1 |

| Mobile Phase | n-Hexane:Ethanol:TFA (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (Enantiomer 1) | ~15 min |

| Retention Time (Enantiomer 2) | ~18 min |

| Resolution (Rs) | > 1.5 |

Note: Retention times are estimates and will vary based on the specific column and exact mobile phase composition.

Signaling Pathway Diagram (Logical Flow)

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The chiral resolution of this compound can be effectively achieved through classical chemical resolution, enzymatic kinetic resolution, or chiral HPLC. The choice of method will depend on factors such as the desired scale of separation, cost considerations, and the required level of enantiomeric purity. Classical resolution is a robust and scalable method, while enzymatic resolution offers high selectivity under mild conditions. Chiral HPLC is an excellent tool for both analytical determination of enantiomeric excess and for preparative-scale separations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully resolve this important chiral building block.

The Pivotal Role of β-Amino Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of β-amino acid derivatives into bioactive molecules represents a paradigm shift in medicinal chemistry. These versatile building blocks offer a powerful platform to overcome the inherent limitations of traditional peptide-based therapeutics, paving the way for a new generation of drugs with enhanced efficacy, stability, and target specificity. This in-depth technical guide explores the core principles of utilizing β-amino acid derivatives in drug design and development, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to β-Amino Acid Derivatives

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom between the carboxyl and amino groups. This seemingly subtle modification has profound implications for the conformational properties and biological stability of molecules that incorporate them. Peptides and other molecules containing β-amino acid residues, often referred to as β-peptides or peptidomimetics, exhibit a remarkable resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[1][2] Furthermore, the unique backbone of β-amino acids allows for the formation of stable and predictable secondary structures, such as helices and turns, which can be engineered to mimic the binding epitopes of natural ligands with high fidelity.[2] This conformational pre-organization is a key factor in achieving high binding affinity and selectivity for a wide range of biological targets.

Therapeutic Applications and Quantitative Data

The versatility of β-amino acid derivatives has led to their exploration in a multitude of therapeutic areas. The following tables summarize key quantitative data for various classes of β-amino acid-containing compounds, highlighting their potential as enzyme inhibitors, modulators of protein-protein interactions, G-protein coupled receptor (GPCR) ligands, and anticancer agents.

Enzyme Inhibitors

β-amino acid derivatives have been successfully employed as inhibitors of various enzymes, including those involved in metabolic disorders.

| Compound Class | Target Enzyme | Inhibitor | IC50 (µM) | Inhibition Type | Reference |

| Synthetic Amino Acid Derivatives | Pancreatic Lipase | PPC80 | 475.30 ± 8.25 | Competitive/Mixed | [3] |

| PPC82 | 167.00 ± 6.25 | Competitive/Mixed | [3] | ||

| Pancreatic α-Amylase | PPC80 | 162.00 ± 5.80 | Competitive/Mixed | [3] | |

| PPC82 | 255.00 ± 7.50 | Competitive/Mixed | [3] | ||

| α-Glucosidase | PPC84 | 51.00 ± 2.50 | Competitive | [3] | |

| PPC89 | 353.00 ± 12.00 | Competitive | [3] |

Protein-Protein Interaction Inhibitors

The ability of β-peptides to mimic α-helical and β-sheet structures makes them ideal candidates for disrupting protein-protein interactions (PPIs), which are implicated in numerous diseases.

| Compound Class | Target PPI | Inhibitor | Ki (µM) | Reference |

| Peptidomimetics | β-Catenin/T-Cell Factor (Tcf) | Compound 53 | 0.64 | [4] |

| Compound 57 | 0.44 | [4] |

G-Protein Coupled Receptor (GPCR) Ligands

β-amino acid-containing molecules have been designed to target GPCRs, a large family of transmembrane receptors involved in a wide array of physiological processes.

| Compound Class | Target GPCR | Ligand | Binding Affinity (Ki/IC50) | Functional Activity | Reference | |---|---|---|---|---| | Peptide-based | CXCR4 | BL-8040 | 1 nM (affinity) | Antagonist |[5] | | Cyclic Peptide | CXCR4 | LY2510924 | 0.08 nM (IC50) | Antagonist |[5] | | Small Molecule | CXCR4 | HF51116 | 12 nM (IC50) | Antagonist |[6] | | Adenosine Derivative | A2A Adenosine Receptor | Compound 2 (LJ-4517) | 18.3 nM (Ki) | Antagonist |[7] |

Anticancer Agents

The enhanced stability and target affinity of β-amino acid derivatives have made them attractive scaffolds for the development of novel anticancer therapeutics.

| Compound Class | Cancer Cell Line | Compound | IC50 (µM) | Reference |

| β(2,2)-amino acid derivative | Human Burkitt's lymphoma (Ramos) | 5c | < 8 | [8] |

| Colon Cancer Cell Lines | 5c | 0.32 - 3.89 | [8] | |

| Non-Small Cell Lung Cancer | 5c | 0.32 - 3.89 | [8] | |

| Melanoma | 5c | 0.32 - 3.89 | [8] | |

| Leukemia Cell Lines | 5c | 0.32 - 3.89 | [8] |

Experimental Protocols

The successful application of β-amino acid derivatives in medicinal chemistry relies on robust and efficient synthetic and analytical methodologies.

Synthesis of β-Amino Acid Derivatives

Several synthetic strategies have been developed to access β-amino acids and their derivatives. A common and versatile method is the Arndt-Eistert homologation of α-amino acids.

General Protocol for Arndt-Eistert Homologation:

-

Activation of the α-Amino Acid: The N-protected α-amino acid is converted to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride.

-

Formation of the Diazoketone: The acid chloride is then reacted with diazomethane to form an α-diazoketone intermediate.

-

Wolff Rearrangement: The diazoketone is subjected to a Wolff rearrangement, catalyzed by a metal catalyst (e.g., silver benzoate) in the presence of a nucleophile (e.g., water), to yield the homologous β-amino acid.

Another widely used method is the Mannich-type reaction , which involves the condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides:

The synthesis of peptides containing β-amino acids can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Key Steps in Fmoc-SPPS:

-

Resin Preparation: A suitable solid support (e.g., Rink amide resin) is swollen in an appropriate solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected β-amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Biological Assays

Enzyme Inhibition Assays: The inhibitory potency of β-amino acid derivatives against specific enzymes is typically determined by measuring the reduction in the rate of an enzyme-catalyzed reaction. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Competition Binding Assays: To determine the binding affinity of a β-amino acid derivative to a receptor (e.g., a GPCR), a competition binding assay is often employed. This involves incubating the receptor with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Cell Viability Assays: The cytotoxic or anti-proliferative effects of anticancer β-amino acid derivatives are assessed using cell viability assays, such as the MTT or MTS assay. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in biological pathways and the logical flow of experimental procedures is crucial for understanding and advancing drug discovery. The following diagrams, created using the DOT language, illustrate key examples relevant to the medicinal chemistry of β-amino acid derivatives.

Wnt/β-Catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Certain peptides have been shown to inhibit this pathway by promoting the degradation of β-catenin.[9]

Caption: Wnt/β-catenin pathway and its inhibition by a peptide promoting β-catenin degradation.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of β-peptides is a cornerstone of their development as therapeutic agents. The following diagram outlines the key steps in a typical Fmoc-based solid-phase peptide synthesis workflow.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Conclusion and Future Perspectives

β-amino acid derivatives have firmly established themselves as a vital tool in the medicinal chemist's arsenal. Their ability to confer proteolytic stability and enforce specific conformations has enabled the development of novel therapeutic candidates with improved pharmacological profiles. The examples provided in this guide, spanning enzyme inhibitors, PPI modulators, GPCR ligands, and anticancer agents, underscore the broad applicability of this chemical scaffold.

Future research in this field will likely focus on several key areas. The development of more efficient and stereoselective synthetic methods for accessing a wider diversity of β-amino acid building blocks will be crucial. Furthermore, a deeper understanding of the structural principles governing the interaction of β-peptides with their biological targets will facilitate the rational design of next-generation therapeutics with even greater potency and selectivity. The continued exploration of β-amino acid derivatives in new therapeutic areas, coupled with advancements in drug delivery technologies, promises to unlock the full potential of this remarkable class of molecules, ultimately leading to the development of innovative medicines for a range of human diseases.

References

- 1. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the PI3K/Akt signaling pathway in pancreatic β-cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Targeting CXCR4 in AML and ALL [frontiersin.org]

- 6. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application of (R)-3-Amino-3-(2-bromophenyl)propanoic acid in Neurology Drug Discovery: A Focus on Dipeptidyl Peptidase-IV Inhibition

Introduction

(R)-3-Amino-3-(2-bromophenyl)propanoic acid is a chiral amino acid derivative that serves as a valuable building block in the synthesis of novel therapeutic agents. Its unique structure, featuring a bromine-substituted phenyl ring, makes it a key precursor for creating complex molecules with high affinity and specificity for biological targets. In the realm of neurology drug discovery, this compound holds significant promise, particularly in the development of inhibitors for dipeptidyl peptidase-IV (DPP-4). While primarily known for their role in managing type 2 diabetes, DPP-4 inhibitors are increasingly being investigated for their neuroprotective effects and potential in treating a range of neurological disorders.

DPP-4 is a serine protease that deactivates various peptide hormones and neuropeptides, including glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the bioavailability of these neuroprotective peptides is increased. This has been shown to have beneficial effects in preclinical models of stroke, Alzheimer's disease, and Parkinson's disease, primarily through anti-inflammatory, anti-apoptotic, and neurorestorative mechanisms.[1][2] The structural motif of (R)-3-Amino-3-(2-bromophenyl)propanoic acid is ideally suited for designing potent and selective DPP-4 inhibitors.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing (R)-3-Amino-3-(2-bromophenyl)propanoic acid in the discovery of novel DPP-4 inhibitors with potential applications in neurology.

Application Notes

Rationale for Targeting DPP-4 in Neurological Disorders

Inhibition of DPP-4 presents a compelling therapeutic strategy for neurological diseases due to its multifaceted mechanism of action. Beyond its primary role in glucose homeostasis, DPP-4 is involved in neuroinflammation and immune responses within the central nervous system (CNS).[1][3]

-

Neuroprotection: DPP-4 inhibitors have demonstrated neuroprotective properties in various preclinical models of neurological disorders.[2] By preventing the degradation of GLP-1 and other neuropeptides, these inhibitors can enhance neuronal survival and function.

-

Anti-inflammatory Effects: DPP-4 is expressed on immune cells and is involved in modulating inflammatory responses. Inhibition of DPP-4 can lead to a reduction in neuroinflammation, a key pathological feature of many neurodegenerative diseases.[1]

-

Modulation of Neuropeptides: DPP-4 substrates include neuropeptide Y (NPY) and stromal cell-derived factor-1α (SDF-1α), which have roles in neurogenesis, neuroprotection, and reducing neuroinflammation.[4][5]

Role of (R)-3-Amino-3-(2-bromophenyl)propanoic acid as a Synthetic Precursor

(R)-3-Amino-3-(2-bromophenyl)propanoic acid serves as a critical starting material for the synthesis of β-amino acid-derived DPP-4 inhibitors. The stereochemistry at the C3 position is crucial for potent inhibition. The 2-bromophenyl group can be further modified using various cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

The general structure of DPP-4 inhibitors derived from β-amino acids consists of a central β-amino acid core that interacts with the catalytic site of the enzyme, and side chains that occupy the S1 and S2 pockets of the active site, enhancing binding affinity and selectivity.

Quantitative Data of Representative DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of several well-characterized DPP-4 inhibitors. Novel compounds synthesized from (R)-3-Amino-3-(2-bromophenyl)propanoic acid would be evaluated against similar benchmarks.

| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs DPP-8 | Selectivity vs DPP-9 |

| Sitagliptin | 18 | >10,000 | >10,000 | >555 | >555 |

| Vildagliptin | 62 | 2,700 | 470 | 44 | 7.6 |

| Saxagliptin | 26 | 5,800 | 1,200 | 223 | 46 |

| Neogliptin | 16.8 ± 2.2 | - | - | - | - |

Data for Sitagliptin, Vildagliptin, and Saxagliptin are representative values from the literature. Neogliptin data is from a specific study for comparison.[6]

Experimental Protocols

General Synthesis of a Novel DPP-4 Inhibitor

This protocol outlines a general synthetic route for a novel DPP-4 inhibitor starting from (R)-3-Amino-3-(2-bromophenyl)propanoic acid.

Workflow Diagram:

Caption: General synthetic workflow for DPP-4 inhibitors.

Methodology:

-

Amino Group Protection: Protect the amino group of (R)-3-Amino-3-(2-bromophenyl)propanoic acid with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane).

-

Amide Coupling: Activate the carboxylic acid of the N-Boc protected intermediate using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). React the activated acid with the desired amine to form the amide bond. The choice of amine is critical for targeting the S1 and S2 pockets of the DPP-4 enzyme.

-

Modification of the Bromophenyl Ring (Optional): The bromo-substituent on the phenyl ring can be used as a handle for further diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce various substituents and explore the SAR.

-

Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final DPP-4 inhibitor.

-

Purification and Characterization: Purify the final compound using techniques such as flash chromatography or preparative HPLC. Characterize the structure and purity of the compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity (IC50) of a test compound against human recombinant DPP-4.

Workflow Diagram:

Caption: Workflow for in vitro DPP-4 inhibition assay.

Materials:

-

Human recombinant DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., H-Gly-Pro-AMC)

-

Test compound dissolved in DMSO

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]

-

96-well black microplate

-

Fluorescence plate reader

Methodology:

-

Reagent Preparation:

-

Dilute the human recombinant DPP-4 enzyme to the desired concentration in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute it to the working concentration in assay buffer.

-

Prepare a serial dilution of the test compound in DMSO.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the assay buffer, the diluted test compound (or DMSO for control), and the diluted DPP-4 enzyme solution.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the diluted fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway

The primary mechanism of action of DPP-4 inhibitors in the context of neurology involves the potentiation of GLP-1 signaling.

Caption: Simplified signaling pathway of DPP-4 inhibition.